4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole
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Overview
Description
4-Bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its specific substituents, offers interesting chemical and biological properties that make it a subject of scientific research.
Preparation Methods
The synthesis of 4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by bromination and subsequent alkylation to introduce the butoxymethyl and cyclopentyl groups . Industrial production methods may involve optimized reaction conditions such as controlled temperatures, catalysts, and solvents to enhance yield and purity.
Chemical Reactions Analysis
4-Bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to a variety of substituted pyrazoles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially forming new derivatives.
Cyclization Reactions: The presence of multiple reactive sites allows for further cyclization, forming more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers study its biological activity to understand its effects on various biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds include other substituted pyrazoles such as 3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole and 4-chloro-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole. Compared to these, 4-bromo-3-(butoxymethyl)-1-cyclopentyl-1H-pyrazole may exhibit unique reactivity and biological activity due to the presence of the bromine atom, which can influence its electronic properties and interactions with biological targets .
Properties
IUPAC Name |
4-bromo-3-(butoxymethyl)-1-cyclopentylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O/c1-2-3-8-17-10-13-12(14)9-16(15-13)11-6-4-5-7-11/h9,11H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZPXZKQRRDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1Br)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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